molecular formula C10H15NO2 B15365057 tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate

tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15365057
M. Wt: 181.23 g/mol
InChI Key: LCPPYFPLRYQMJD-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate: is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group and a methyl group at the 5-position of the pyrrole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available or easily synthesized starting materials such as 5-methyl-1H-pyrrole-3-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to its tert-butyl ester derivative through esterification. This reaction is usually carried out using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

  • Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the pyrrole ring or its substituents.

  • Substitution: Substitution reactions can occur at the pyrrole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Pyrrole-2-carboxylic acid, pyrrole-3-carboxylic acid.

  • Reduction Products: 5-methyl-1H-pyrrole-3-methanol.

  • Substitution Products: Various substituted pyrroles depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: Pyrrole derivatives are known for their biological activity, and this compound may be used in the development of new pharmaceuticals or biological probes. Medicine: Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Indole: Another five-membered heterocyclic compound with a nitrogen atom, but with a different ring structure.

  • Pyrrole-2-carboxylic acid: Similar to tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate but with a carboxylic acid group at the 2-position instead of the 3-position.

  • Pyrrole-3-carboxylic acid: Similar structure but without the tert-butyl ester group.

Uniqueness: this compound is unique due to its tert-butyl ester group, which provides increased stability and reactivity compared to other pyrrole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

tert-butyl 5-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-7-5-8(6-11-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3

InChI Key

LCPPYFPLRYQMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1)C(=O)OC(C)(C)C

Origin of Product

United States

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